N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group, a phenoxypropoxy group, and an acetamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2-nitro-4-chlorophenol with 2-phenoxypropyl bromide in the presence of a base to form the intermediate 2-nitro-4-(2-phenoxypropoxy)phenol. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxypropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxypropoxy derivatives.
Scientific Research Applications
N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxypropoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitro-phenyl)-2-phenoxy-acetamide
- N-(4-Methyl-2-nitro-phenyl)-2-phenoxy-acetamide
- N-(3-Nitro-phenyl)-2-(4-trifluoromethoxy-phenoxy)-acetamide
- 2-(4-Ethyl-phenoxy)-N-(4-methyl-3-nitro-phenyl)-acetamide
Uniqueness
The presence of both nitro and phenoxypropoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
58841-21-7 |
---|---|
Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
N-[2-nitro-4-(2-phenoxypropoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O5/c1-12(24-14-6-4-3-5-7-14)11-23-15-8-9-16(18-13(2)20)17(10-15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
InChI Key |
CTNPQSQUPCDEMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-])OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.